Cholestane-3,6-diol, (3beta,5alpha,6beta)-
Description
Sterol Classification and Stereochemical Context
Cholestane-3,6-diol, (3beta,5alpha,6beta)- is classified as a saturated tetracyclic steroid, belonging to the cholestane (B1235564) family. rsc.org The parent structure, cholestane, is a C27 biomarker derived from the diagenesis of cholesterol. rsc.org Sterols are a subgroup of steroids characterized by a hydroxyl group at the 3-position of the A-ring. nih.gov
The stereochemistry of Cholestane-3,6-diol, denoted as (3beta,5alpha,6beta)-, is crucial to its function and interaction with biological systems. This specific arrangement of hydroxyl groups on the cholestane skeleton dictates its three-dimensional shape and, consequently, its biological activity. The "beta" designation for the hydroxyl group at position 3 indicates that it is oriented above the plane of the steroid ring system, while the "alpha" designation for the hydrogen at position 5 signifies it is below the plane. The "beta" orientation of the hydroxyl group at position 6 places it on the same side as the C19 methyl group. This precise spatial arrangement is a key factor in its recognition by enzymes and receptors.
Historical Perspectives on Cholestane Derivative Research
The study of cholestane derivatives is intrinsically linked to the broader history of cholesterol research, which began with its isolation from gallstones in the late 18th century. nih.govacs.org The elucidation of cholesterol's complex structure in the early 20th century by chemists like Heinrich Wieland and Adolf Windaus laid the foundation for understanding its numerous derivatives. acs.org
In the mid-20th century, as the link between cholesterol and cardiovascular disease became more apparent, research into cholesterol's metabolic pathways intensified. nih.gov This led to the discovery and synthesis of a wide array of cholestane derivatives, including various diols and triols. Early studies, often employing radiolabeling techniques, focused on tracing the metabolic fate of cholesterol and its metabolites. For instance, research in the 1960s investigated the synthesis and metabolism of compounds like cholest-4-ene-7-alpha,12-alpha-diol-3-one and 5-beta-cholestane-7-alpha,12-alpha-diol-3-one, highlighting the early interest in hydroxylated cholestane structures. nih.gov The synthesis of various cholesterol derivatives, including cholestane-3,7-diols, was also a focus of research to probe the mechanisms of cholesterol metabolism. rsc.org These foundational studies paved the way for a more detailed understanding of the specific roles of individual cholestane derivatives, such as Cholestane-3,6-diol, (3beta,5alpha,6beta)-.
Significance within Sterol Biochemistry and Metabolism Research
Cholestane-3,6-diol, (3beta,5alpha,6beta)-, also known as cholestane-3β,5α,6β-triol, is a significant oxysterol, which are oxidized derivatives of cholesterol. nih.gov It is formed in the body from the hydration of cholesterol-5,6-epoxides, a reaction catalyzed by the enzyme cholesterol epoxide hydrolase. nih.gov
This compound has emerged as a crucial molecule in several areas of biochemical and metabolic research. In rats, the major neutral metabolites of orally administered cholestane-3β,5α,6β-triol have been identified as cholestane-3beta,5alpha-diol-6-one and a mixture of long-chain fatty acid esters of the parent triol. nih.gov
More recently, cholestane-3β,5α,6β-triol has been identified as an endogenous neuroprotectant. nih.gov It has been shown to protect against neuronal injury by negatively modulating NMDA receptors. nih.gov Furthermore, this oxysterol has been investigated for its potential role in cancer research, with studies exploring its effects on various cancer cell lines. nih.gov The balance between cholestane-3β,5α,6β-triol and another metabolite, oncosterone, is dependent on the enzymes HSD11B2 and HSD11B1, suggesting potential targets for pharmaceutical intervention. nih.gov
The synthesis of all eight possible stereoisomers of cholestane-3,5,6-triol (B47416), including the (3beta,5alpha,6beta)- form, has been achieved, providing valuable tools for studying the biological functions of these oxysterols. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
570-85-4 |
|---|---|
Molecular Formula |
C27H48O2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
InChI Key |
PMWTYEQRXYIMND-DTLXENBRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Cholestane 3,6 Diol, 3beta,5alpha,6beta
Precursor Compounds and Initial Biotransformations
The biosynthetic journey to Cholestane-3,6-diol, (3beta,5alpha,6beta)- begins with one of the most fundamental molecules in animal biology: cholesterol. The initial steps involve the oxidative modification of the cholesterol structure to form reactive epoxide intermediates.
Cholesterol as a Precursor in Specific Biological Systems
Cholesterol serves as the foundational substrate for the synthesis of Cholestane-3,6-diol, (3beta,5alpha,6beta)-. wikipedia.orgnih.gov In various biological systems, including bovine liver microsomes and adrenal cortex, cholesterol undergoes an initial oxidation reaction. nih.govresearchgate.net This biotransformation is not a direct conversion but proceeds through the formation of obligatory epoxide intermediates. nih.gov The process is initiated by the epoxidation of the double bond in the cholesterol molecule, a critical step that prepares the compound for subsequent enzymatic action. nih.govresearchgate.net
Role of Cholesterol Alpha-Epoxide (5alpha,6alpha-epoxycholestan-3beta-ol)
The oxidation of cholesterol yields two diastereoisomers of cholesterol-5,6-epoxide: 5,6alpha-epoxy-5alpha-cholestan-3beta-ol (cholesterol alpha-epoxide) and 5,6beta-epoxy-5beta-cholestan-3beta-ol (cholesterol beta-epoxide). nih.gov Both of these epoxides are considered obligatory intermediates in the metabolic pathway that leads to the formation of cholestane-3β,5α,6β-triol. nih.gov
Cholesterol alpha-epoxide, in particular, is a direct substrate for the key hydrolytic enzyme in this pathway. jax.orgnih.gov Studies have demonstrated the biotransformation of cholesterol to cholestane-3β,5α,6β-triol specifically via the cholesterol alpha-epoxide intermediate in tissues such as the bovine adrenal cortex. researchgate.net While both epoxides can serve as substrates, the metabolism of the alpha-isomer is noted to be stereoselective and central to a significant metabolic branch point in the cholesterol pathway. nih.govcrct-inserm.fr
Enzymatic Mechanisms and Catalysis in Cholestane-3,6-diol Formation
The conversion of cholesterol epoxides to Cholestane-3,6-diol, (3beta,5alpha,6beta)- is a highly specific, enzyme-catalyzed reaction. This step is crucial for determining the final structure and stereochemistry of the product.
Oxidase and Hydroxylase Activities Involved
The initial formation of cholesterol epoxides from cholesterol involves oxidation, a process that can be mediated by microsomal lipid peroxidation. nih.gov While the involvement of cytochrome P-450 has been investigated, its precise role in the epoxidation of cholesterol is not definitively established. nih.govresearchgate.net
However, the pivotal step of converting the epoxide intermediate into Cholestane-3,6-diol, (3beta,5alpha,6beta)- is not an oxidation but a hydration reaction. This is catalyzed by the enzyme cholesterol-5,6-oxide hydrolase (ChEH) , which belongs to the ether hydrolase family. jax.orgwikipedia.org This enzyme facilitates the addition of a water molecule across the epoxide ring, leading to the formation of the diol. jax.orgnih.gov
| Step | Enzyme/Process | Enzyme Class | Function |
|---|---|---|---|
| Cholesterol → Cholesterol Epoxides | Lipid Peroxidation / Oxidases | Oxidoreductase | Catalyzes the initial epoxidation of the cholesterol double bond. nih.gov |
| Cholesterol Epoxides → Cholestane-3,6-diol, (3beta,5alpha,6beta)- | Cholesterol-5,6-oxide hydrolase (ChEH) | Hydrolase (EC 3.3.2.11) | Catalyzes the stereoselective hydration of the epoxide ring to form the diol. jax.orgnih.govwikipedia.org |
Stereoselective Enzymatic Transformations
The formation of Cholestane-3,6-diol, (3beta,5alpha,6beta)- is a highly stereoselective process governed by the action of cholesterol-5,6-oxide hydrolase (ChEH). nih.gov This enzyme demonstrates remarkable specificity, catalyzing the hydration of both cholesterol-5,6-epoxide diastereoisomers (5,6α-EC and 5,6β-EC) into the single, unique geminal trans-diol, cholestane-3β,5α,6β-triol. jax.orgnih.govnih.gov This transformation occurs through a trans-diaxial opening of the epoxide ring, which results from the regioselective attack of the nucleophile (water) at the C6 position. nih.gov The stereoselectivity of this enzymatic reaction ensures the precise configuration of the hydroxyl groups at the 3-beta, 5-alpha, and 6-beta positions. nih.gov
| Substrate | Enzyme | Product | Stereochemical Outcome |
|---|---|---|---|
| 5,6alpha-epoxy-5alpha-cholestan-3beta-ol | Cholesterol-5,6-oxide hydrolase (ChEH) | cholestane-3β,5α,6β-triol | Stereospecific hydration. jax.orgnih.gov |
| 5,6beta-epoxy-5beta-cholestan-3beta-ol | Cholesterol-5,6-oxide hydrolase (ChEH) | cholestane-3β,5α,6β-triol | Stereospecific hydration. jax.orgnih.gov |
Investigating Biosynthetic Intermediates and Branch Points
The biosynthetic pathway leading to Cholestane-3,6-diol, (3beta,5alpha,6beta)- is not linear but contains a critical juncture that can direct cholesterol metabolites toward different biological outcomes. The key intermediates in this pathway are cholesterol itself and its subsequent epoxides. The processing of these epoxides represents a significant metabolic branch point. crct-inserm.fr
At this juncture, cholesterol-5,6-epoxides, particularly the 5,6α-EC isomer, face two competing metabolic fates:
Hydration by ChEH : This reaction leads to the formation of cholestane-3β,5α,6β-triol. This triol can be further metabolized to 6-oxo-cholestan-3β,5α-diol (OCDO) and subsequently to oncosterone, a compound implicated as carcinogenic. crct-inserm.frnih.gov
Enzymatic Conjugation : Alternatively, 5,6α-EC can undergo conjugation to produce other bioactive lipids. crct-inserm.fr A notable example is the formation of dendrogenin A, a metabolite that has been identified as a tumor suppressor. crct-inserm.frnih.gov
Therefore, the enzyme cholesterol-5,6-oxide hydrolase (ChEH) acts as a crucial regulator at this branch point. crct-inserm.fr Its activity level can determine whether the flux of cholesterol epoxides is channeled towards the production of potentially carcinogenic compounds or towards the synthesis of tumor-suppressing metabolites, highlighting a new metabolic branch in the cholesterol pathway. crct-inserm.fr
Metabolism and Biological Fate of Cholestane 3,6 Diol, 3beta,5alpha,6beta
Oxidative and Reductive Metabolic Pathways
The metabolism of Cholestane-3,6-diol, (3beta,5alpha,6beta)- is characterized by key oxidative transformations. A primary metabolic route involves the oxidation of the hydroxyl group at the C-6 position. Research conducted in rats has identified cholestane-3beta,5alpha-diol-6-one as a major neutral metabolite. researchgate.net This conversion of the 6-beta-hydroxyl group into a ketone represents a significant oxidative modification of the parent molecule.
While oxidative pathways are clearly documented, specific reductive metabolic pathways for cholestane-3,6-diol, (3beta,5alpha,6beta)- are not extensively detailed in current research. In general steroid metabolism, keto-groups are susceptible to reduction by various reductases, which could potentially convert cholestane-3beta,5alpha-diol-6-one back to a diol form, possibly resulting in different stereoisomers. However, dedicated studies identifying specific reductive metabolites of this particular diol are scarce.
Conjugation and Derivatization Mechanisms
To facilitate excretion and alter its biological activity, Cholestane-3,6-diol, (3beta,5alpha,6beta)- undergoes conjugation and derivatization reactions. One of the most prominent of these is esterification with fatty acids.
Fatty Acid Esterification: Studies have revealed that a significant portion of administered cholestane-3,6-diol is metabolized into a mixture of long-chain fatty acid esters. researchgate.net This process effectively incorporates the sterol into a more complex lipid structure.
Sulfation: Sulfation is another key conjugation pathway for steroids and oxysterols. The production of cholestane-5alpha,6beta-diol-3beta-O-sulfate has been reported in breast cancer cells, indicating that sulfotransferase enzymes can act on this molecule. mdpi.com This modification typically increases the water solubility of the compound, preparing it for excretion.
Glucuronidation: Although direct evidence for the glucuronidation of this specific cholestane-diol is limited, it is a common metabolic pathway for other steroid derivatives, including various cholestane-tetrols and pentols. acs.org UDP-glucuronosyltransferases are responsible for attaching glucuronic acid to hydroxyl groups, a process that significantly enhances the hydrophilicity of the substrate, thereby aiding in its elimination.
Enzymology of Cholestane-3,6-diol Catabolism
The formation and breakdown of Cholestane-3,6-diol, (3beta,5alpha,6beta)- are governed by specific enzymes. The initial synthesis of this diol from cholesterol proceeds via an epoxide intermediate.
Cholesterol Epoxide Hydrolase (ChEH): This enzyme catalyzes the hydrolysis of cholesterol-5,6-epoxides to form cholestane-3beta,5alpha,6beta-triol. mdpi.com
11β-hydroxysteroid-dehydrogenase of type 2 (11β-HSD2): This enzyme is involved in the catabolism of the diol. It metabolizes Cholestane-3,6-diol into a tumor-promoting compound known as oncosterone, highlighting a pathway with significant pathological implications. mdpi.com
Cytochrome P450 Enzymes: The initial formation of the cholesterol epoxide intermediate is believed to be mediated by cytochrome P450 enzymes. nih.gov
Incorporation into Complex Lipid Structures
A key aspect of the biological fate of Cholestane-3,6-diol, (3beta,5alpha,6beta)- is its incorporation into more complex lipid molecules. As identified in metabolic studies, the formation of long-chain fatty acid esters is a primary pathway. researchgate.net This esterification links the sterol nucleus to fatty acid chains, effectively integrating it into the cellular pool of complex lipids. This process can influence the compound's transport, storage, and interaction with cellular membranes and lipoproteins.
Excretion Pathways and Metabolite Profiling Research
Following metabolic processing, Cholestane-3,6-diol, (3beta,5alpha,6beta)- and its derivatives are eliminated from the body. Research in animal models has shown that after oral administration, the major neutral metabolites, cholestane-3beta,5alpha-diol-6-one and the fatty acid esters of the parent compound, are found in the feces. researchgate.net This indicates that the primary route of excretion for these metabolites is through the biliary system into the gastrointestinal tract.
Metabolite profiling studies, often employing techniques like gas-liquid chromatography and mass spectrometry, have been crucial in identifying these metabolic products. researchgate.net Furthermore, Cholestane-3,6-diol has emerged as a significant biomarker in clinical diagnostics. Elevated plasma levels of this oxysterol, detected by tandem mass spectrometry, are used in the diagnosis of Niemann-Pick disease type C, a genetic lipid storage disorder. nih.govresearchgate.net
Interplay with Lipid Metabolism Research
Cholestane-3,6-diol, (3beta,5alpha,6beta)- actively interacts with and influences broader lipid metabolic pathways.
Phospholipid Synthesis: Research has demonstrated that this oxysterol can stimulate the synthesis of phospholipids (B1166683). It has been shown to increase the activity of CTP:phosphocholine cytidylyltransferase, a key regulatory enzyme in the synthesis of phosphatidylcholine. nih.gov
Fatty Acid Metabolism: The same studies have indicated that treatment with this diol can lead to an increased rate of incorporation of acetate (B1210297) into both total and free fatty acid fractions, suggesting an upregulation of de novo fatty acid synthesis. nih.gov
Cholesterol Absorption: Cholestane-3,6-diol has been found to inhibit the intestinal absorption of cholesterol. It appears to compete with cholesterol for the enzyme cholesterol esterase, which is necessary for the esterification of cholesterol before its absorption into the lymphatic system. The diol itself is poorly absorbed. nih.gov
Biological Roles and Mechanistic Insights of Cholestane 3,6 Diol, 3beta,5alpha,6beta
Role in Cellular Membrane Dynamics
Cholestane-3,6-diol, (3beta,5alpha,6beta)- as a member of the sterol family, is a vital component of cellular membranes, where it plays a significant role in modulating the physical properties and functional integrity of the membrane.
Influence on Membrane Fluidity
Sterols such as Cholestane-3,6-diol, (3beta,5alpha,6beta)- are integral to the regulation of membrane fluidity. The rigid, planar structure of the cholestane (B1235564) backbone intercalates between the phospholipid acyl chains in the lipid bilayer. This interaction restricts the motion of the fatty acid chains in its vicinity, leading to a decrease in membrane fluidity at temperatures above the phase transition temperature of the membrane. Conversely, at lower temperatures, the presence of the sterol prevents the tight packing of the phospholipid tails, thereby increasing membrane fluidity and preventing the membrane from entering a gel-like state. This "fluidity buffering" effect is crucial for maintaining optimal membrane function across a range of physiological temperatures.
The orientation of the hydroxyl groups at the 3-beta and 6-beta positions, along with the 5-alpha configuration, influences the specific interactions of Cholestane-3,6-diol, (3beta,5alpha,6beta)- with the phospholipid heads and the surrounding water molecules. These hydrophilic interactions help to anchor the sterol within the membrane, with the hydrophobic cholestane body situated within the nonpolar core of the bilayer.
Table 1: Influence of Cholestane-3,6-diol, (3beta,5alpha,6beta)- on Membrane Properties
| Membrane Property | Effect of Cholestane-3,6-diol, (3beta,5alpha,6beta)- | Mechanism of Action |
| Fluidity | Buffering effect: Decreases fluidity at high temperatures, increases at low temperatures. | Intercalation between phospholipids (B1166683) restricts acyl chain motion at high temperatures and prevents tight packing at low temperatures. |
| Permeability | Decreases permeability to small, water-soluble molecules. | Fills gaps between phospholipids, creating a more tightly packed and less permeable barrier. |
| Thickness | Can increase the thickness of the lipid bilayer. | The rigid sterol structure can induce a more ordered and extended conformation of the phospholipid acyl chains. |
Modulation of Membrane-Associated Protein Activity
The activity of numerous proteins embedded within or associated with the cellular membrane is sensitive to the lipid environment, including the presence and concentration of sterols like Cholestane-3,6-diol, (3beta,5alpha,6beta)-. By altering the fluidity, thickness, and lateral pressure profile of the membrane, this sterol can indirectly influence the conformational state and function of membrane proteins such as ion channels, transporters, and receptors.
For instance, the ordering effect of sterols on adjacent phospholipid chains can stabilize specific protein conformations, leading to either activation or inhibition of their activity. Furthermore, direct interactions between the sterol and specific amino acid residues within the transmembrane domains of proteins can occur, providing a more direct mechanism of functional modulation.
Participation in Cellular Signaling Pathways
While specific signaling pathways directly initiated by Cholestane-3,6-diol, (3beta,5alpha,6beta)- are not extensively characterized, its structural similarity to other biologically active sterols suggests a potential role in cellular signaling.
Ligand-Receptor Interactions
Steroid molecules often function as ligands for both cell-surface and intracellular receptors. It is plausible that Cholestane-3,6-diol, (3beta,5alpha,6beta)- could interact with specific G-protein coupled receptors (GPCRs) or nuclear receptors. Such interactions would be highly dependent on the precise stereochemistry of the diol, which would determine its binding affinity and specificity for the receptor's ligand-binding domain. However, without specific research findings, any such role remains speculative.
Downstream Signaling Cascades
Should Cholestane-3,6-diol, (3beta,5alpha,6beta)- engage with a cell-surface or intracellular receptor, it could trigger a variety of downstream signaling cascades. For example, binding to a GPCR could lead to the activation of adenylyl cyclase or phospholipase C, resulting in changes in intracellular second messenger concentrations, such as cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Activation of nuclear receptors would lead to changes in gene expression, thereby altering cellular function over a longer timescale.
Intermediary Role in Steroid Hormone Biosynthesis Pathways
One of the most well-established roles for cholestane derivatives is as precursors in the biosynthesis of steroid hormones. These vital signaling molecules, including cortisol, aldosterone, and the sex hormones, are all derived from a common cholesterol precursor through a series of enzymatic modifications.
Cholestane-3,6-diol, (3beta,5alpha,6beta)- can be considered an intermediate in the complex web of steroid metabolism. The cholestane backbone is the fundamental structure from which all steroid hormones are elaborated. The presence of hydroxyl groups at positions 3 and 6 suggests that it has undergone initial oxidative modifications from a precursor like cholesterol. Subsequent enzymatic reactions, such as oxidation of the hydroxyl groups to ketones or the cleavage of the side chain, would be required to convert this diol into biologically active steroid hormones. The specific enzymes involved and the exact position of this diol in the steroidogenic pathway would depend on the cellular context and the specific hormonal products of that cell type.
Table 2: Potential Enzymatic Modifications of Cholestane-3,6-diol, (3beta,5alpha,6beta)- in Steroidogenesis
| Enzyme Class | Potential Reaction | Product Type |
| Dehydrogenases/Oxidases | Oxidation of 3β- and/or 6β-hydroxyl groups | Ketosteroids |
| Hydroxylases | Addition of further hydroxyl groups | More polar steroid intermediates |
| Lyases/Desmolases | Cleavage of the C17 side chain | Pregnenolone or DHEA derivatives |
Mechanisms of Cellular Apoptosis Induction by Cholestane-3,6-diol, (3beta,5alpha,6beta)-
Cholestane-3,6-diol, (3beta,5alpha,6beta)-, an oxysterol derived from cholesterol, is recognized as an inducer of apoptosis, or programmed cell death, in various cell types. nih.gov Its pro-apoptotic activity is a key aspect of its biological profile, contributing to its cytotoxic effects against tumor cells and its role in pathologies such as atherosclerosis. nih.govresearchgate.net The mechanisms underlying this process are multifaceted, involving the generation of intracellular stress signals, disruption of critical organelles, and the activation of specific cell death pathways.
A primary mechanism through which Cholestane-3,6-diol, (3beta,5alpha,6beta)- initiates apoptosis is by inducing oxidative stress. nih.gov The compound has been shown to dose- and time-dependently increase the generation of reactive oxygen species (ROS) in various cell types, including vascular smooth muscle cells. nih.gov Studies using isolated mice liver mitochondria revealed that at concentrations of 10-50 µM, the compound enhances the production of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net This elevation in ROS is linked to its ability to stimulate the activities of complexes I and II of the mitochondrial electron transport chain while simultaneously inhibiting the antioxidant enzyme glutathione (B108866) peroxidase. nih.gov The resulting imbalance leads to oxidative damage to cellular components, a critical step in the apoptotic process. nih.govnih.gov The role of ROS as a mediator is confirmed by observations that antioxidants can attenuate the apoptotic effects of the compound. nih.govnih.gov
| Parameter | Observation | Cell/System Studied |
| ROS Production | Dose- and time-dependent increase | Calcifying Vascular Smooth Muscle Cells |
| Specific ROS | Enhanced production of O₂⁻ and H₂O₂ | Isolated Mice Liver Mitochondria |
| Enzyme Effects | Stimulation of mitochondrial complexes I & II; Inhibition of glutathione peroxidase | Isolated Mice Liver Mitochondria |
| Antioxidant Effect | Attenuation of apoptosis and ROS generation | Calcifying Vascular Smooth Muscle Cells; Isolated Mice Liver Mitochondria |
Mitochondria are central to the apoptotic process and are a key target of Cholestane-3,6-diol, (3beta,5alpha,6beta)-. nih.gov The ROS production induced by this oxysterol directly promotes mitochondrial dysfunction. nih.govresearchgate.net Research on isolated liver mitochondria has demonstrated that the compound induces significant oxidative damage to mitochondrial membrane lipids and proteins, as evidenced by increased malondialdehyde (MDA) levels and decreased protein thiol content. nih.gov This damage culminates in several critical events that signify mitochondrial-mediated apoptosis:
Opening of the mitochondrial permeability transition pore (mPTP) : This leads to the loss of mitochondrial integrity. nih.gov
Decrease of mitochondrial membrane potential (ΔΨm) : The collapse of the membrane potential is a key indicator of mitochondrial dysfunction and a point of no return in the apoptotic cascade. nih.gov
Release of cytochrome c : Once released from the mitochondria into the cytosol, cytochrome c acts as a crucial signaling molecule for the activation of caspases. nih.gov
These events highlight that the compound's pro-apoptotic action is heavily dependent on its ability to compromise mitochondrial integrity and function, largely driven by the oxidative stress it generates. nih.govresearchgate.net
| Mitochondrial Parameter | Effect of Cholestane-3,6-diol, (3beta,5alpha,6beta)- | Consequence |
| Membrane Lipids & Proteins | Oxidative damage (increased MDA, decreased thiols) | Loss of membrane integrity |
| Permeability Transition Pore | Opening | Disruption of mitochondrial homeostasis |
| Membrane Potential (ΔΨm) | Decrease | Impaired energy production, apoptotic signaling |
| Cytochrome c | Release into cytosol | Activation of apoptotic cascade |
Following the induction of ROS and mitochondrial dysfunction, Cholestane-3,6-diol, (3beta,5alpha,6beta)- influences a cascade of proteins that execute the apoptotic program. Oxysterols, including this compound, are known to activate initiator and executioner caspases such as caspase-3, -7, -8, and/or -9. mdpi.com Activation of these proteases leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately dismantling the cell. mdpi.com
Furthermore, the compound modulates key survival and cell cycle signaling pathways. In studies on human prostate cancer cells, treatment resulted in the reduced expression of several pro-survival proteins, including:
Akt1
Phospho-Akt Ser473
Phospho-Akt Thr308
PDK1 researchgate.net
Concurrently, it leads to the accumulation of the cell cycle inhibitor p27(Kip). researchgate.net By downregulating the Akt signaling pathway, which is crucial for promoting cell survival and proliferation, and upregulating a key cell cycle inhibitor, Cholestane-3,6-diol, (3beta,5alpha,6beta)- effectively pushes the cell towards apoptosis. researchgate.netnih.gov
Influence on Phospholipid Synthesis and Associated Enzymes
Beyond its role in apoptosis, Cholestane-3,6-diol, (3beta,5alpha,6beta)- significantly impacts cellular lipid metabolism, specifically the synthesis of phospholipids, which are essential components of all cell membranes.
A key regulatory enzyme in the synthesis of phosphatidylcholine (PC), a major class of phospholipid, is CTP-phosphocholine cytidyltransferase. Research has shown that Cholestane-3,6-diol, (3beta,5alpha,6beta)- greatly enhances the activity of this enzyme. nih.gov In cultured LLC-PK cells treated with the compound, CTP-phosphocholine cytidyltransferase activity was significantly increased in both the cytosolic and particulate fractions of the cell. nih.gov This activation directly explains the observed increase in PC synthesis. nih.gov The activation of the enzyme is linked to an enhanced de novo synthesis and cellular uptake of fatty acids, which in turn upregulate the enzyme's activity. nih.gov
The stimulation of phospholipid synthesis by Cholestane-3,6-diol, (3beta,5alpha,6beta)- is not uniform across all phospholipid classes. nih.gov Studies using radiolabeled precursors like [¹⁴C]glycerol and [³²P]phosphate in LLC-PK cells demonstrated a higher rate of incorporation into total glycerophospholipids in treated cells compared to controls. nih.gov However, the magnitude of this increase varied among different phospholipid fractions. nih.gov This differential stimulation leads to a disturbance in the normal ratios of phospholipid fractions within the cell membrane. nih.gov Such alterations in the phospholipid head group composition can consequently affect various membrane properties and the function of membrane-bound enzymes. nih.gov
| Parameter | Effect of Cholestane-3,6-diol, (3beta,5alpha,6beta)- |
| Total Phospholipid Synthesis | Increased rate of synthesis |
| CTP-Phosphocholine Cytidyltransferase | Greatly enhanced activity in cytosol and particulate fractions |
| Fatty Acid Metabolism | Increased de novo synthesis and cellular uptake |
| Glycerophospholipid Ratios | Disturbed ratios among different phospholipid fractions |
Biological Significance as an Oxysterol
Cholestane-3,6-diol, (3beta,5alpha,6beta)-, a prominent oxysterol derived from the oxidation of cholesterol, has been identified as a key player in a range of physiological and pathological processes. mdpi.com Its biological activities are diverse, impacting the nervous system, the vascular system, and cellular proliferation and differentiation.
One of the most notable functions of this oxysterol is its role as an endogenous neuroprotectant. Research has shown that it can protect neurons from glutamate-induced neurotoxicity by acting as a negative modulator of NMDA receptors. nih.gov This is significant because the overstimulation of these receptors is implicated in neuronal death associated with conditions like cerebral and spinal cord ischemia. nih.gov
Conversely, Cholestane-3,6-diol, (3beta,5alpha,6beta)- has been shown to exhibit cytotoxic effects in other contexts. For instance, it can induce toxic cell damage to aortic smooth muscle cells and the endothelium, suggesting a potential role in the pathogenesis of arteriosclerosis. nih.gov It has also been found to promote vascular smooth muscle cell calcification by increasing alkaline phosphatase activity and apoptosis, processes that are linked to the generation of reactive oxygen species (ROS). nih.gov Furthermore, this oxysterol can decrease the barrier function of cultured endothelial cell monolayers, potentially contributing to vascular damage. nih.gov
In the context of cancer biology, Cholestane-3,6-diol, (3beta,5alpha,6beta)- has demonstrated anti-cancer properties. Studies have shown that it can suppress the proliferation, migration, and invasion of human prostate cancer cells. mdpi.com It induces G1 cell cycle arrest and apoptosis in these cancer cells, highlighting its potential as a therapeutic agent. mdpi.com The compound has also been shown to induce multiple cell death pathways in A549 lung cancer cells through mechanisms involving endoplasmic reticulum stress and autophagy. mdpi.com
Additionally, this oxysterol has been found to inhibit the osteoblastic differentiation of rat bone marrow stromal cells and promote their apoptosis. nih.gov This suggests a potential contribution to decreased bone formation and provides a possible link between the pathogenesis of atherosclerosis and osteoporosis. nih.gov
Comparative Analysis with Other Oxysterols
The biological activities of Cholestane-3,6-diol, (3beta,5alpha,6beta)- can be further understood through comparison with other well-known oxysterols, such as 7-ketocholesterol (B24107) and 24(S)-hydroxycholesterol.
As a Biomarker for Niemann-Pick Disease:
Both Cholestane-3,6-diol, (3beta,5alpha,6beta)- and 7-ketocholesterol have been identified as important biomarkers for the diagnosis of Niemann-Pick disease type C (NP-C), a lysosomal storage disorder. nih.gov In NP-C patients, the levels of both oxysterols are significantly increased. nih.gov However, studies have indicated that Cholestane-3,6-diol, (3beta,5alpha,6beta)- may have a higher sensitivity in detecting NP-C patients compared to 7-ketocholesterol. nih.gov
| Oxysterol | Role in Niemann-Pick Disease Type C Diagnosis |
| Cholestane-3,6-diol, (3beta,5alpha,6beta)- | Elevated levels serve as a sensitive biomarker. nih.gov |
| 7-ketocholesterol | Elevated levels are also indicative of the disease. nih.gov |
Modulation of NMDA Receptors:
A key functional distinction can be seen in the interaction of these oxysterols with N-methyl-D-aspartate (NMDA) receptors. While Cholestane-3,6-diol, (3beta,5alpha,6beta)- acts as a negative modulator of NMDA receptors, thereby offering neuroprotection against excitotoxicity, 24(S)-hydroxycholesterol has been shown to facilitate the activation of these same receptors. nih.gov This opposing action highlights the specific and sometimes contrasting roles that different oxysterols play within the central nervous system.
| Oxysterol | Effect on NMDA Receptors |
| Cholestane-3,6-diol, (3beta,5alpha,6beta)- | Negative modulator, providing neuroprotection. nih.gov |
| 24(S)-hydroxycholesterol | Facilitates activation. |
Functional Characterization of Oxysterol Stereoisomers
The stereochemistry of Cholestane-3,6-diol plays a crucial role in its biological activity. The (3beta,5alpha,6beta)- stereoisomer is the most extensively studied and is considered a biologically important oxysterol. nih.gov Its formation in the body is a stereoselective process.
Cholestane-3,6-diol, (3beta,5alpha,6beta)- is formed from the hydration of cholesterol-5,6-epoxide diastereoisomers (5,6α-EC and 5,6β-EC), a reaction catalyzed by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH). Research has shown that 5,6α-EC is the preferred substrate for this enzyme, leading to the specific formation of the (3beta,5alpha,6beta)- triol. The 5,6β-EC isomer is comparatively unreactive under the same catalytic conditions. This stereoselective metabolism underscores the importance of the specific spatial arrangement of the functional groups for enzymatic recognition and subsequent biological activity.
While the full set of eight stereoisomers of cholestane-3,5,6-triol (B47416) has been synthesized, providing tools to probe their biological functions, there is a notable lack of comparative studies on the biological activities of the other stereoisomers of cholestane-3,6-diol. nih.gov The current body of research is predominantly focused on the (3beta,5alpha,6beta)- isomer, and thus a comprehensive functional characterization and comparison with its other stereoisomers is not yet available.
Chemical Synthesis and Derivatization Methodologies for Academic Research
Stereo- and Regioselective Synthesis of Cholestane-3,6-diol, (3beta,5alpha,6beta)-
The precise control of stereochemistry at the C-3, C-5, and C-6 positions of the cholestane (B1235564) skeleton is paramount in the synthesis of the (3beta,5alpha,6beta)-diol. Researchers have employed several strategies to achieve this, primarily involving the manipulation of functional groups on readily available sterol precursors.
The oxidation of cholesterol and its derivatives serves as a common starting point for the synthesis of various oxygenated cholestanes. One notable method involves the one-step oxidation of cholesterol using iodide metaperiodate (HIO4) to produce cholestane-3β,5α,6β-triol, a closely related precursor to the target diol. nih.gov This method offers a direct route to introduce the desired stereochemistry at the 5α and 6β positions. Subsequent selective deoxygenation or functional group manipulation could then yield the target diol.
Another approach involves the oxidation of cholesterol with reagents like pyridinium (B92312) dichromate (PDC), which can lead to the formation of cholest-4-en-3,6-dione. This intermediate, possessing the required oxygenation at C-3 and C-6, can then undergo stereoselective reduction to introduce the desired hydroxyl groups with the correct stereochemistry. The choice of reducing agent and reaction conditions is critical in achieving the (3beta,5alpha,6beta) configuration.
Table 1: Oxidation Reactions of Sterol Precursors
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| [¹⁴C]-Cholesterol | Iodide Metaperiodate (HIO₄) | [¹⁴C]-Cholestane-3β,5α,6β-triol | nih.gov |
The stereospecific opening of steroidal epoxides is a powerful tool for introducing vicinal diols with defined stereochemistry. The enzymatic hydrolysis of cholesterol-5,6-epoxides, specifically the 5α,6α-epoxide, by cholesterol-5,6-epoxide hydrolase (ChEH) yields cholestane-3β,5α,6β-triol. nih.govnih.gov This biocatalytic approach provides excellent stereocontrol.
Chemically, the ring-opening of 5α,6α-epoxycholestan-3β-ol under catalytic conditions can lead to the formation of cholestan-3β,5α-diol-6β-substituted compounds. nih.gov This reaction proceeds via a trans-diaxial opening of the epoxide ring, which sets the stereochemistry at the C-5 and C-6 positions. By choosing appropriate nucleophiles and reaction conditions, the 6-position can be functionalized in a way that allows for subsequent conversion to a hydroxyl group, thus forming the desired diol.
Table 2: Reductive Rearrangements of Steroidal Epoxides
| Epoxide Precursor | Reagent/Catalyst | Key Intermediate/Product | Reference |
|---|---|---|---|
| Cholesterol-5α,6α-epoxide | Cholesterol-5,6-epoxide hydrolase (ChEH) | Cholestane-3β,5α,6β-triol | nih.govnih.gov |
N-Bromosuccinimide (NBS) is a versatile reagent for the selective oxidation of steroids. acs.orgzenodo.org Research by Fieser and Rajagopalan demonstrated the selective oxidation of cholestane-3β,5α,6β-triol using NBS. acs.org This reaction can be controlled to selectively oxidize the hydroxyl group at the C-6 position to a ketone, forming cholestan-3β,5α-diol-6-one. zenodo.org This ketone can then be stereoselectively reduced to the desired 6β-hydroxyl group. The choice of reducing agent is crucial to ensure the formation of the thermodynamically less stable axial alcohol.
Furthermore, NBS has been used in the solid-phase selective oxidation of 4β-hydroxycholesterol to yield 3-keto-4β,5α,6β-trihydroxycholesterol. zenodo.org This highlights the capability of NBS to introduce specific oxygenated functionalities into the steroid nucleus, which can then be further manipulated to achieve the target diol.
Table 3: Selective Oxidation with N-Bromosuccinimide (NBS)
| Substrate | Product | Reference |
|---|---|---|
| Cholestane-3β,5α,6β-triol | Cholestan-3β,5α-diol-6-one | acs.orgzenodo.org |
Synthesis of Cholestane-3,6-diol, (3beta,5alpha,6beta)- Stereoisomers
The synthesis of specific stereoisomers of cholestane-3,6-diol is essential for understanding structure-activity relationships. This requires precise control over the stereochemistry at multiple chiral centers.
The synthesis of diastereomerically pure cholestane diols often relies on stereocontrolled reactions starting from precursors with well-defined stereochemistry. For instance, the synthesis of a full set of eight cholestane-3,5,6-triol (B47416) stereoisomers in diastereomerically pure forms has been achieved through the stereoselective cleavage of eight diastereomerically pure 4,5-epoxycholestane-3,6-diols. This demonstrates that by starting with a diastereomerically pure precursor, it is possible to generate a specific stereoisomer of the final product.
The choice of reagents and reaction pathways is critical. For example, the reduction of a ketone at the C-3 or C-6 position can lead to different diastereomers depending on whether the hydride attacks from the alpha or beta face of the steroid. The steric hindrance around the carbonyl group often dictates the stereochemical outcome of the reduction.
When a synthetic route produces a mixture of stereoisomers, effective separation techniques are required to isolate the desired compound. High-performance liquid chromatography (HPLC) is a widely used method for the separation of steroidal diastereomers. nih.gov Chiral stationary phases (CSPs) are particularly effective for resolving enantiomers and can also be used for separating diastereomers. nih.gov Polysaccharide-based and macrocyclic glycopeptide CSPs are commonly employed for the chiral separation of various drug compounds, including steroids. nih.gov
Another approach involves the derivatization of the diol mixture with a chiral resolving agent to form diastereomeric esters or amides. These diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as silica (B1680970) gel chromatography or non-chiral HPLC. nih.gov
Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the separation of chiral compounds, including steroids. daneshyari.comtwistingmemoirs.com SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a more environmentally friendly option. twistingmemoirs.com The use of chiral columns in SFC has been successful in the separation of various pharmaceutical compounds.
Table 4: Chiral Resolution and Separation Techniques
| Technique | Principle | Application | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. Chiral stationary phases (CSPs) create transient diastereomeric complexes. | Separation of steroidal diastereomers and enantiomers. | nih.govnih.gov |
| Derivatization with Chiral Resolving Agent | Formation of diastereomeric esters or amides with different physical properties. | Separation of diol mixtures via standard chromatography. | nih.gov |
Preparation of Labeled Cholestane-3,6-diol, (3beta,5alpha,6beta)- for Tracing Studies
Isotopically labeled compounds are indispensable for tracing the metabolic fate of molecules in biological systems. The preparation of labeled cholestane-3,6-diol, (3beta,5alpha,6beta)- primarily involves the incorporation of deuterium (B1214612) (²H) or carbon-14 (B1195169) (¹⁴C) atoms. These labeled variants allow for sensitive detection and quantification in complex biological matrices using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
A common strategy for deuterium labeling involves the use of deuterium-containing reagents in the final steps of a synthetic pathway to maximize isotopic incorporation and yield. For instance, a set of deuterium-labeled steroid 3,6-diols can be synthesized from cholesterol. The process starts with the creation of cholest-4-ene-3,6-dione, which then undergoes reduction and deuteration using reagents such as sodium borodeuteride (NaBD₄) and deuterium water (D₂O). nih.gov This approach allows for the introduction of deuterium atoms at specific positions, which can then be tracked in biosynthetic studies. nih.gov
The table below summarizes a general approach for the synthesis of deuterium-labeled cholestane diols.
| Step | Description | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Oxidation of Starting Material | e.g., Cholesterol | Generation of an enone intermediate (e.g., cholest-4-ene-3,6-dione). |
| 2 | Reduction and Deuteration | Sodium borodeuteride (NaBD₄), Deuterium oxide (D₂O) | Introduction of deuterium atoms at specific carbonyl and adjacent positions. |
| 3 | Purification | High-Performance Liquid Chromatography (HPLC) | Isolation of the desired labeled diol stereoisomer. nih.gov |
For carbon-14 labeling, precursors such as [¹⁴C]-cholesterol can be utilized. The synthesis of [¹⁴C]-cholestane-3β,5α,6β-triol and its metabolite [¹⁴C]-6-oxo-cholestan-3β,5α-diol has been achieved through the oxidation of [¹⁴C]-cholesterol, demonstrating a viable route for introducing a radiolabel for sensitive tracing studies. nih.gov
Synthesis of Structural Analogs and Biologically Relevant Derivatives
The synthesis of structural analogs of cholestane-3,6-diol, (3beta,5alpha,6beta)- is crucial for structure-activity relationship (SAR) studies and for developing probes to investigate its mechanism of action.
6-oxo-cholestan-3beta,5alpha-diol (OCDO) is a biologically significant oxidized derivative of cholesterol. researchgate.netcaymanchem.com It is identified as a metabolite of cholestane-3beta,5alpha,6beta-triol. nih.gov The generation of OCDO from a 6-hydroxy cholestane precursor involves the selective oxidation of the hydroxyl group at the C-6 position.
A documented method for this transformation is the oxidation of cholestane-3β,5α,6β-triol using N-bromosuccinimide (NBS) in a mixture of ether, methanol, and water. This reaction efficiently converts the 6β-hydroxyl group into a ketone, yielding the diol-one product. core.ac.uk Another reported one-step synthesis involves the oxidation of cholesterol with periodic acid (HIO₄) to produce both cholestane-3β,5α,6β-triol and OCDO. nih.gov These methods provide a direct synthetic route to OCDO, a compound of interest for cancer research. nih.govresearchgate.net
| Starting Material | Oxidizing Agent | Key Features | Reference |
|---|---|---|---|
| Cholestane-3β,5α,6β-triol | N-bromosuccinimide (NBS) | Selective oxidation of the C-6 hydroxyl group. core.ac.uk | core.ac.uk |
| Cholesterol | Periodic acid (HIO₄) | One-step synthesis yielding OCDO among other products. nih.gov | nih.gov |
Bromo-hydroxyl derivatives of cholestane serve as valuable synthetic intermediates and research probes. The introduction of a bromine atom can facilitate further functionalization or be used to probe interactions within biological systems. The synthesis of these derivatives often involves the addition of bromine or hypobromous acid to unsaturated precursors.
For example, the electrochemical bromination of cholesterol derivatives in aprotic solvents leads to the formation of 5alpha,6beta-dibromosteroids. nih.gov In another approach, the treatment of 3β-acetoxy-5-chloro-5α-cholestan-6β-ol with phosphorus tribromide yields a 6β-bromo derivative, highlighting a method for substituting a hydroxyl group with bromine. researchgate.net Furthermore, stereoselective synthesis of compounds like 4α-bromo-5α-cholestan-3β-ol has been developed for use in metabolic studies. rsc.org These methodologies illustrate the chemical strategies available for synthesizing bromo-functionalized cholestane diol analogs.
Epoxides are versatile intermediates in steroid chemistry, allowing for the stereoselective introduction of functional groups through ring-opening reactions. The synthesis of cholestane-3,6-diol, (3beta,5alpha,6beta)- and its analogs often proceeds through an epoxide intermediate.
For example, the biotransformation of cholesterol to cholestane-3β,5α,6β-triol in bovine adrenal cortex has been shown to proceed via a cholesterol α-epoxide (5α,6α-epoxycholestan-3β-ol) intermediate. researchgate.net The enzymatic or chemical hydrolysis of this epoxide ring leads to the formation of the trans-diaxial diol. researchgate.netnih.gov Similarly, the synthesis of the full set of eight cholestane-3,5,6-triol stereoisomers has been achieved through the stereoselective cleavage of diastereomerically pure 4,5-epoxycholestane-3,6-diols with lithium aluminum hydride (LiAlH₄). nih.gov This highlights the power of using epoxide intermediates to control the stereochemistry of the resulting polyhydroxylated products. The ring-opening of a 5α,6α-epoxide typically results in the formation of a 5α-hydroxy-6β-substituted cholestane, a key structural feature of the target molecule and its derivatives. nih.gov
Advanced Analytical Techniques for Cholestane 3,6 Diol, 3beta,5alpha,6beta Research
Structural Elucidation Methodologies
Confirming the precise chemical structure of Cholestane-3,6-diol, (3beta,5alpha,6beta)-, including its stereochemistry, is fundamental to research. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of steroidal compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom. For Cholestane-3,6-diol, (3beta,5alpha,6beta)-, NMR helps to confirm the positions of the hydroxyl groups and the stereochemistry of the A/B ring junction (5α) and the substituents at C3 (beta) and C6 (beta).
In related cholestane (B1235564) structures, ¹³C NMR has been effectively used to establish the location of functional groups, such as acetoxy groups at the C3 and C6 positions. mdpi.com Furthermore, the chemical shifts (shielding data) of specific carbon atoms, like C-7, C-9, and C-19, are particularly sensitive to the stereochemistry at the C-5 position, allowing for clear differentiation between 5α and 5β isomers. nih.gov This principle is directly applicable to confirming the 5α configuration of the target diol. Advanced 2D NMR techniques, such as COSY and HSQC, can further map the proton-proton and proton-carbon correlations, providing definitive structural proof.
Table 1: Conceptual ¹³C NMR Chemical Shift Data for Structural Confirmation This table provides illustrative data on how NMR is used for structural analysis of cholestane derivatives.
| Carbon Atom | Expected Chemical Shift Range (ppm) | Structural Information Provided |
| C-3 | 65-75 | Confirms the presence of a hydroxyl group; precise shift indicates stereochemistry (β-orientation). |
| C-5 | 70-80 | Confirms the presence of a hydroxyl group; indicative of the 5α-configuration. |
| C-6 | 70-80 | Confirms the presence of a hydroxyl group; precise shift indicates stereochemistry (β-orientation). |
| C-19 | 10-15 | Sensitive to the A/B ring fusion; a key indicator for distinguishing between 5α and 5β isomers. nih.gov |
Mass Spectrometry (MS) and Tandem MS Approaches
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of Cholestane-3,6-diol, (3beta,5alpha,6beta)-. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a cornerstone for both structural elucidation and quantification.
The electron ionization (EI) mass spectrum of the derivatized diol (e.g., as a trimethylsilyl (B98337) ether) reveals a characteristic fragmentation pattern that serves as a molecular fingerprint. researchgate.net This pattern arises from the systematic cleavage of the steroid nucleus, providing evidence for the location of the hydroxyl groups.
Tandem Mass Spectrometry (MS/MS) offers an additional layer of structural confirmation. In this approach, a specific parent ion from the initial MS scan is selected, fragmented further, and the resulting daughter ions are analyzed. This process is highly specific and is particularly useful for identifying the compound within complex biological samples, such as plasma. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecule with high precision, allowing for the calculation of its elemental formula and further solidifying its identity. mdpi.com
Quantitative Analysis in Biological Matrices (research applications)
Accurate measurement of Cholestane-3,6-diol, (3beta,5alpha,6beta)- levels in biological fluids like plasma, serum, and tissue is vital for its application as a biomarker, notably for Niemann-Pick type C (NPC) disease. researchgate.netnih.gov Isotope dilution mass spectrometry is the gold standard for such quantification, providing high accuracy and precision. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is a preferred method for the analysis of oxysterols in biological samples. researchgate.net HPLC excels at separating the target analyte from a complex mixture of other lipids and metabolites present in matrices like plasma. This separation prevents interference and enhances the accuracy of quantification. The use of a sensitive detection system like a tandem mass spectrometer allows for the detection and measurement of very low concentrations of the diol, which is essential for clinical research and diagnostic screening. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used and robust technique for the quantification of Cholestane-3,6-diol, (3beta,5alpha,6beta)-. researchgate.net Due to the low volatility of sterols, a derivatization step is required prior to analysis, commonly the conversion of hydroxyl groups to trimethylsilyl (TMS) ethers. nih.gov This step increases the thermal stability and volatility of the compound, making it suitable for GC analysis.
The method typically involves adding a known amount of a stable isotope-labeled internal standard (e.g., a deuterated variant of the diol) to the sample at the beginning of the preparation process. nih.gov This isotope dilution approach corrects for any loss of analyte during sample extraction, purification, and derivatization, ensuring high accuracy. researchgate.netnih.gov The GC separates the derivatized diol from other compounds, and the mass spectrometer detects and quantifies both the analyte and the internal standard, often using selected ion monitoring (SIM) for maximum sensitivity. nih.gov This methodology has been developed into a quick, sensitive, and inexpensive tool for diagnostic screening of NPC disease. nih.gov
Table 2: Performance Characteristics of a Validated GC-MS Method for Cholestane-3,6-diol, (3beta,5alpha,6beta)- Quantification in Plasma Data sourced from a method developed for Niemann-Pick type C (NPC) screening. nih.gov
| Parameter | Value | Description |
| Linearity Range | 0.03–200 ng/mL | The concentration range over which the method provides accurate and reproducible results. |
| Mean Recovery Rate | 98.6% | The efficiency of the extraction process from the biological matrix. |
| Limit of Quantification (LOQ) | 0.03 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | 0.01 ng/mL | The lowest concentration of the analyte that can be reliably detected by the instrument. |
| Intra-day Variation | < 15% | A measure of the method's precision within a single day's run. |
| Inter-day Variation | < 15% | A measure of the method's precision across different days. |
Chromatographic Separation Techniques for Isomer Analysis
The biological activity of sterols is highly dependent on their stereochemistry. Therefore, analytical methods must be capable of separating Cholestane-3,6-diol, (3beta,5alpha,6beta)- from its various stereoisomers. Isomers can differ in the orientation of hydroxyl groups (α vs. β) or the fusion of the steroid rings (e.g., 5α vs. 5β).
Chromatography is the key to isomer separation. In GC, the choice of the capillary column's stationary phase is critical. A nonpolar silicone stationary phase can effectively separate different TMS-derivatized sterol isomers based on subtle differences in their boiling points and interactions with the phase. nih.govnist.gov Similarly, in HPLC, different isomers will exhibit distinct retention times based on their polarity and interaction with the selected stationary phase (e.g., C18) and mobile phase composition. The ability to resolve these closely related compounds is essential, as the presence or relative abundance of a specific isomer can have significant biological implications. For example, methods have been developed to separate and identify related isomers such as 5α-Cholestan-3α,6β-diol and 5α-Cholestan-3β,6α-diol after derivatization. nist.gov
Spectroscopic Methods for Characterization (e.g., Infrared, UV-Vis)
Spectroscopic techniques are fundamental in the structural elucidation and characterization of cholestane derivatives. Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions, which is primarily relevant for compounds containing chromophores.
Infrared (IR) Spectroscopy
Infrared spectroscopy of Cholestane-3,6-diol, (3beta,5alpha,6beta)- is characterized by the presence of hydroxyl (-OH) and aliphatic carbon-hydrogen (C-H) functional groups. The IR spectrum provides valuable insights into the molecular structure by revealing the vibrational frequencies of these bonds.
Key Research Findings:
The analysis of the infrared spectrum of Cholestane-3,6-diol, (3beta,5alpha,6beta)- reveals distinct absorption bands that are characteristic of its steroidal backbone and hydroxyl functionalities. While a specific, high-resolution spectrum for this exact compound is not widely published in publicly accessible databases, the expected characteristic peaks can be inferred from the spectra of closely related compounds, such as Cholestane-3,5,6-triol (B47416), (3beta,5alpha,6beta)-, and general knowledge of steroid and alcohol spectroscopy. nih.gov
The most prominent feature in the IR spectrum is a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules in the solid state, a common characteristic for polyhydroxylated steroids.
The region between 3000 and 2850 cm⁻¹ is dominated by strong C-H stretching vibrations of the numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups that constitute the cholestane skeleton. The C-O stretching vibrations of the secondary hydroxyl groups at positions 3 and 6 typically appear in the fingerprint region, between 1150 and 1000 cm⁻¹, as strong to medium intensity bands. The specific positions of these bands can be influenced by the stereochemistry of the hydroxyl groups.
The remainder of the spectrum, often referred to as the fingerprint region (below 1500 cm⁻¹), contains a complex pattern of absorptions arising from C-C stretching and various bending vibrations (scissoring, rocking, and twisting) of the CH₂, CH₃, and C-O groups. This region is unique for each specific molecule and can be used for definitive identification by comparison with a reference spectrum.
Interactive Data Table: Characteristic Infrared Absorption Bands for Cholestane-3,6-diol, (3beta,5alpha,6beta)-
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3400 (broad) | Strong | O-H stretch (H-bonded) | Hydroxyl (-OH) |
| 2960-2850 | Strong | C-H stretch | Alkane (CH, CH₂, CH₃) |
| ~1465 | Medium | C-H bend (scissoring) | Methylene (-CH₂) |
| ~1375 | Medium | C-H bend (rocking) | Methyl (-CH₃) |
| ~1050 | Medium-Strong | C-O stretch | Secondary Alcohol (C-OH) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For a molecule to absorb light in the UV-Vis range (typically 200-800 nm), it must contain a chromophore, which is a part of the molecule that contains π-electrons or non-bonding electrons (n-electrons) that can undergo these transitions.
Key Research Findings:
The chemical structure of Cholestane-3,6-diol, (3beta,5alpha,6beta)- consists of a saturated steroid nucleus and hydroxyl functional groups. This molecule lacks any conjugated double bonds, aromatic rings, or carbonyl groups that would act as chromophores and absorb light in the near-UV and visible regions. Saturated sterols and stanols are generally transparent in the UV-Vis spectrum above 200 nm. Any observed absorbance for a purified sample in this region is typically attributed to impurities. For instance, cholesterol, a related sterol with a single double bond, exhibits a maximum absorption at around 201-205 nm. researchgate.net Given the fully saturated nature of the cholestane backbone in the target compound, no significant absorption is expected above 200 nm.
While the compound itself is not UV-Vis active, this technique can be employed to study its interactions with other molecules. For example, the binding of cholestane derivatives to proteins can be monitored by observing changes in the protein's intrinsic UV-Vis spectrum, which arises from the aromatic amino acid residues within the protein.
Interactive Data Table: Expected UV-Vis Absorption Data for Cholestane-3,6-diol, (3beta,5alpha,6beta)-
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Notes |
| < 200 nm | Not typically measured | Common organic solvents (e.g., ethanol, hexane) | Absorption in this region is due to σ → σ* transitions of the C-C and C-H bonds, which are high-energy and occur in the far-UV. |
| > 200 nm | ~ 0 | Common organic solvents | The compound is expected to be transparent as it lacks a chromophore. |
Applications of Cholestane 3,6 Diol, 3beta,5alpha,6beta in Experimental Models and Research Tools
Cellular and Subcellular Studies
The compound's effects on cellular and subcellular systems have been investigated in depth using various in vitro models to understand its physiological and pathological roles.
Cholestane-3,6-diol, (3beta,5alpha,6beta)- has been utilized in a range of cell line models to elucidate its mechanisms of action. In human lung carcinoma A549 cells, it has been shown to induce multiple forms of cell death. nih.gov Studies using this cell line revealed that the compound triggers endoplasmic reticulum (ER) stress and enhances autophagy, suggesting a mechanism involving reactive oxygen species (ROS)-mediated processes. nih.govnih.gov
Its pro-calcification effects were studied in rat vascular smooth muscle cells (VSMCs). nih.gov In these models, the compound was found to increase the formation of calcifying nodules, calcium deposition, and alkaline phosphatase (ALP) activity. nih.gov This research pointed to a ROS-related mechanism for promoting VSMC calcification. nih.gov Furthermore, its impact on endothelial integrity was examined using cultured endothelial cell monolayers, where it was observed to decrease the barrier function in a time and concentration-dependent manner. nih.gov Other research has used rat bone marrow stromal cells (MSCs) to show that the oxysterol can inhibit osteoblastic differentiation and promote apoptosis. researchgate.net
| Cell Line/Model | Observed Effects | Proposed Mechanism | Reference |
|---|---|---|---|
| A549 (Human Lung Carcinoma) | Induction of cell death | ROS-mediated Endoplasmic Reticulum (ER) stress and autophagy | nih.govnih.gov |
| Rat Vascular Smooth Muscle Cells (VSMCs) | Promotion of cellular calcification, increased ALP activity | ROS-related mechanism, induction of apoptosis | nih.gov |
| Cultured Endothelial Cell Monolayers | Decreased barrier function, increased albumin transfer | Time and concentration-dependent cellular perturbation | nih.gov |
| Rat Bone Marrow Stromal Cells (MSCs) | Inhibition of osteoblastic differentiation, promotion of apoptosis | Induction of intracellular Ca2+ and ROS generation | researchgate.net |
Research has specifically targeted the effect of Cholestane-3,6-diol, (3beta,5alpha,6beta)- on individual organelles to understand its cytotoxic mechanisms.
Endoplasmic Reticulum (ER): In A549 cells, treatment with this oxysterol leads to a distinct ER stress response. nih.gov This finding, identified through RNA-sequencing analysis and western blots, is a key part of the proposed mechanism for its ability to induce cell death. nih.gov
Mitochondria: The compound's impact on mitochondria has been a significant area of investigation. Studies using isolated mice liver mitochondria have shown that it can directly induce mitochondrial dysfunction. nih.gov It enhances the production of reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂), within the mitochondria. nih.govresearchgate.net This oxidative stress leads to several downstream effects, including the opening of the mitochondrial permeability transition pore, a decrease in the mitochondrial membrane potential, and the release of cytochrome c, a key event in the apoptotic cascade. nih.gov These findings suggest a clear mechanism for how the oxysterol can activate apoptosis through direct action on mitochondria. nih.gov
Use as a Biochemical Probe for Oxysterol Function
Given its status as a biologically important oxysterol, Cholestane-3,6-diol, (3beta,5alpha,6beta)- and its stereoisomers are considered valuable tools for research. The synthesis of the full set of eight stereoisomers of cholestane-3,5,6-triol (B47416) provides a powerful toolkit to probe the specific biological functions of oxysterols in various processes. nih.gov Its established identity as an apoptosis inducer allows researchers to use it to explore cellular responses to oxidative damage and to gain a deeper understanding of cholesterol's role in environments of oxidative stress, which are common in the progression of many diseases. nih.gov
Research into Interactions with Other Biomolecules
Investigating the direct interactions between Cholestane-3,6-diol, (3beta,5alpha,6beta)- and other biomolecules like enzymes and proteins has provided critical insights into its mechanisms of action.
The compound is the metabolic product of the enzyme Cholesterol-5,6-epoxide hydrolase (ChEH), which catalyzes the hydrolysis of cholesterol-5,6-epoxides. nih.gov This enzymatic pathway is crucial for its formation in the body. researchgate.net Studies have also revealed an interesting relationship between ChEH and the anti-estrogen binding site (AEBS). It was found that Cholestane-3,6-diol, (3beta,5alpha,6beta)- acts as a competitive ligand of tamoxifen (B1202) binding to AEBS. nih.gov Furthermore, a strong positive correlation was established between the binding affinity of various compounds to AEBS and their ability to inhibit ChEH activity, suggesting a close functional relationship between the binding site and the enzyme. nih.gov
Direct binding studies have identified specific protein targets for Cholestane-3,6-diol, (3beta,5alpha,6beta)-, explaining some of its neuroprotective effects.
NMDA Receptors: This oxysterol has been identified as an endogenous neuroprotectant that functions through negative modulation of N-methyl-D-aspartate (NMDA) receptors. nih.govlipidmaps.org Binding studies demonstrated that it can displace [³H]MK-801 from its binding site on NMDA receptors, suggesting a direct interaction. nih.gov This binding inhibits NMDA-mediated calcium influx in HEK293 cells that express NR1/NR2B subunits of the receptor. nih.govlipidmaps.org
Voltage-gated Sodium Channels: In addition to its effects on NMDA receptors, the compound also binds to voltage-gated sodium (Nav) channels. This interaction was shown to decrease the frequency of action potentials in hippocampal neurons in vitro. lipidmaps.org
| Protein Target | Binding Characteristics | Functional Outcome | Reference |
|---|---|---|---|
| NMDA Receptors | Displaces [³H]MK-801 binding; acts as an antagonist | Inhibition of NMDA-mediated calcium influx; neuroprotection | nih.govlipidmaps.org |
| Voltage-gated Sodium (Nav) Channels | Direct binding | Decreased action potential frequency in hippocampal neurons | lipidmaps.org |
| Anti-estrogen Binding Site (AEBS) | Competitive ligand of tamoxifen | Associated with inhibition of Cholesterol-5,6-epoxide hydrolase (ChEH) | nih.gov |
Development of Research Reagents and Standards
The compound Cholestane-3,6-diol, (3beta,5alpha,6beta)-, and more extensively its close analogue Cholestane-3β,5α,6β-triol, serve as critical components in the development of specialized research reagents and analytical standards. The precise synthesis, purification, and characterization of these molecules are fundamental to ensuring the accuracy and reproducibility of experimental results in various biomedical research fields. These compounds are particularly valuable as tools for investigating the biological roles of oxysterols, which are implicated in numerous physiological and pathological processes.
The creation of reliable research reagents from these cholestane (B1235564) derivatives involves multi-step chemical synthesis. For instance, Cholestane-3β,5α,6β-triol is often synthesized from cholesterol. One common pathway involves the epoxidation of cholesterol to form cholesterol-5,6-epoxides (5,6-ECs), which are then hydrolyzed to yield the triol. nih.gov This process can be adapted to produce isotopically labeled versions, such as [14C]-cholestane-3β,5α,6β-triol, by starting with [14C]-cholesterol. nih.gov Such radiolabeled standards are invaluable for metabolic studies, allowing researchers to trace the compound's fate in biological systems. nih.govnih.gov
Another synthetic approach allows for the generation of the full set of eight cholestane-3,5,6-triol stereoisomers in diastereomerically pure forms. This is achieved through the stereoselective cleavage of diastereomerically pure 4,5-epoxycholestane-3,6-diols, yielding the final triol products in high yields and often without the need for chromatography. nih.gov The availability of a complete set of stereoisomers is crucial for studies aimed at understanding the specific biological functions of different oxysterol configurations. nih.gov
Once synthesized, rigorous characterization is essential to validate the compound's identity and purity for its use as a standard. A variety of analytical techniques are employed for this purpose. These methods confirm the molecular structure, stereochemistry, and purity of the synthesized cholestane derivative.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines the carbon-hydrogen framework and stereochemistry. |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and molecular weight. |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups present in the molecule. |
| X-ray Single-Crystal Diffraction | Provides the definitive three-dimensional molecular structure. mdpi.com |
| Gas Chromatography (GC) | Assesses purity and is used in metabolic studies. nih.govnist.gov |
| Elemental Analysis | Confirms the percentage composition of elements. |
These well-characterized compounds are then used as analytical standards for the accurate identification and quantification of oxysterols in biological samples. For example, they can be used as reference compounds in chromatographic techniques like gas chromatography to identify metabolites in fecal samples. nih.gov Furthermore, derivatives such as the trimethylsilyl (B98337) (TMS) ethers of these diols are used to improve their volatility and detection in gas chromatography-mass spectrometry (GC-MS) analysis. nist.gov
Beyond their role as analytical standards, these cholestane derivatives are developed as research probes to investigate cellular and molecular mechanisms. nih.gov For example, Cholestane-3β,5α,6β-triol has been used in in vitro models to study its effects on vascular smooth muscle cells and endothelial cell monolayers, helping to elucidate its role in processes like vascular calcification and atherosclerosis. nih.govnih.gov The availability of pure, well-defined reagents is paramount for the validity of such experimental findings.
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Approaches (Lipidomics, Metabolomics)
Future research will heavily rely on the integration of multi-omics technologies to place Cholestane-3,6-diol, (3beta,5alpha,6beta)- within the broader context of cellular and systemic metabolism. Lipidomics and metabolomics, in particular, offer powerful tools to simultaneously measure hundreds to thousands of lipids and small molecules in biological samples.
Applying these approaches will enable researchers to:
Map Metabolic Fates: Trace the metabolic conversion of Cholestane-3,6-diol, (3beta,5alpha,6beta)- into its downstream products, such as cholestane-3beta,5alpha-diol-6-one and various long-chain fatty acid esters, which have been identified as major neutral metabolites in animal models. nih.gov
Identify Biomarker Signatures: Utilize combined analysis of this diol and other related oxysterols, like 7-ketocholesterol (B24107), in plasma to develop robust biomarker panels for diagnosing and monitoring metabolic disorders. researchgate.net
Uncover Network Perturbations: By profiling the global lipidome and metabolome following exposure to Cholestane-3,6-diol, (3beta,5alpha,6beta)-, scientists can identify widespread changes in metabolic pathways, revealing previously unknown biological effects and connections. This approach can help elucidate how the compound influences broader cholesterol metabolism and other interconnected lipid-related functions. evitachem.com
Advanced Computational Modeling of Cholestane-3,6-diol, (3beta,5alpha,6beta)- Interactions
Computational modeling and in-silico techniques are becoming indispensable for predicting and understanding molecular interactions, thereby guiding wet-lab experimentation. For Cholestane-3,6-diol, (3beta,5alpha,6beta)-, these methods can provide profound insights into its mechanisms of action.
Key computational strategies include:
Molecular Docking: This technique can predict the binding modes and affinities of the diol with various biological targets, such as enzymes and receptors. mdpi.com For example, docking studies could be used to explore interactions with NMDA-type glutamate (B1630785) receptors, building on findings that the related cholestane-3β,5α,6β-triol is a negative modulator of these receptors. nih.govnih.gov
Density Functional Theory (DFT): DFT calculations can be employed to optimize the molecular geometry of the diol and its derivatives, providing accurate structural information that is crucial for understanding its reactivity and interactions. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the diol within a biological environment, such as a cell membrane, revealing how it influences membrane properties and interacts with embedded proteins over time.
These computational approaches are essential for rational drug design and for generating testable hypotheses about the compound's biological functions. mdpi.com
Table 1: Applications of Computational Modeling in Cholestane-3,6-diol Research
| Modeling Technique | Application | Potential Insights |
|---|---|---|
| Molecular Docking | Predicting binding to proteins (enzymes, receptors). | Identification of novel biological targets; understanding inhibition/activation mechanisms. mdpi.com |
| Density Functional Theory (DFT) | Optimizing molecular geometry and electronic structure. | Accurate structural parameters for docking; prediction of reactivity. mdpi.com |
| Molecular Dynamics (MD) | Simulating interactions within biological membranes. | Effects on membrane fluidity and permeability; dynamic protein-ligand interactions. |
Elucidating Novel Biological Functions and Signaling Cascades
While some biological roles of related cholestane (B1235564) derivatives are known, many functions of Cholestane-3,6-diol, (3beta,5alpha,6beta)- itself remain to be discovered. A primary focus of future research will be to identify and characterize novel signaling pathways that it modulates.
Emerging areas of investigation include:
Neuroprotection and Neuromodulation: The related metabolite, cholestane-3β,5α,6β-triol, has been identified as an endogenous neuroprotectant that negatively modulates NMDA receptors, thereby protecting against glutamate-induced neurotoxicity and ischemic neuronal injury. nih.govnih.gov Future work should explore whether Cholestane-3,6-diol, (3beta,5alpha,6beta)- shares these properties or has distinct neuromodulatory roles.
Vascular Biology: Research has shown that cholestane-3β,5α,6β-triol can induce toxic damage to aortic smooth muscle cells and endothelium and decrease the barrier function of cultured endothelial cell monolayers. nih.govnih.gov Further studies are needed to determine the specific signaling cascades underlying these effects and to assess the role of the diol in vascular health and disease.
Cancer Biology: A sulfated, non-hydrolysable analogue of a related compound has been shown to inhibit the enzyme 11β-HSD2, block the production of the tumor promoter oncosterone, and potentiate the cytotoxic activity of certain anticancer agents. nih.gov This suggests that Cholestane-3,6-diol, (3beta,5alpha,6beta)- and its derivatives could be involved in cancer-related signaling pathways, warranting further investigation.
Exploration of its Role in Undiscovered Metabolic Networks
The known metabolic pathways involving cholestane derivatives represent only a fraction of their complete metabolic network. A significant future direction is the exploration of undiscovered metabolic connections and regulatory roles.
Research should focus on:
Identifying Novel Metabolites: While some metabolites like 6-oxo-cholestan-3β,5α-diol (OCDO) have been identified, comprehensive profiling in various tissues and disease states is likely to uncover new metabolic products. nih.govnih.gov
Mapping Tissue-Specific Pathways: The metabolism of cholesterol and its derivatives can vary significantly between tissues such as the brain, liver, and adrenal cortex. nih.govresearchgate.net Future studies using tissue-specific metabolomics will be crucial to map out these distinct metabolic networks.
Investigating Regulatory Feedback Loops: This diol or its metabolites may act as signaling molecules that regulate the activity of key enzymes in cholesterol biosynthesis and metabolism, forming feedback loops that control sterol homeostasis. For instance, the related cholestane-3β,5α,6β-triol is a product of the enzyme cholesterol-5,6-epoxide hydrolase (ChEH), and understanding how the diol might, in turn, regulate this pathway is an important area for future study. nih.govnih.gov
Development of Next-Generation Synthetic Routes for Research Applications
Progress in understanding the biological roles of Cholestane-3,6-diol, (3beta,5alpha,6beta)- is contingent upon the availability of high-purity material for research. The development of advanced, efficient, and scalable synthetic routes is therefore a critical enabling step.
Future synthetic chemistry efforts should aim for:
Improved Stereoselectivity: Devising synthetic strategies that provide precise control over the stereochemistry at each chiral center is essential, as biological activity is often highly dependent on the specific stereoisomer. nih.gov
Synthesis of Labeled Analogues: The preparation of isotopically labeled versions (e.g., with ¹⁴C or ³H) of the diol is crucial for conducting metabolic tracer studies to track its fate in biological systems and accurately delineate its metabolic pathways. nih.gov The one-step synthesis of related radiolabelled compounds from cholesterol serves as a valuable precedent for this work. nih.gov
Q & A
Q. What is the molecular structure and stereochemical configuration of cholestane-3,6-diol, (3β,5α,6β)-?
The compound features a 27-carbon cholestane backbone with hydroxyl groups at positions 3β and 6β, and a 5α hydrogen configuration. This stereochemistry is critical for its interactions with enzymes and receptors. Structural confirmation is typically achieved via nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which resolve the spatial arrangement of functional groups .
Q. What synthetic routes are used to prepare cholestane-3,6-diol, (3β,5α,6β)- from cholesterol or its derivatives?
A common method involves selective oxidation of cholesterol or cholestane precursors. For example, cholestan-6-one, 3-hydroxy-, (3β)- (a closely related compound) is synthesized via chromium trioxide or pyridinium chlorochromate oxidation under controlled conditions in dichloromethane. Further reduction or functionalization steps may yield the diol . Key challenges include avoiding over-oxidation and ensuring stereochemical fidelity, which require precise temperature and solvent control .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of cholestane-3,6-diol derivatives across different cell lines?
Discrepancies may arise from variations in cell-specific metabolic pathways or receptor expression. For instance, oxysterols like cholestane-3α-5β-6α-triol induce apoptosis in melanoma and breast cancer cells via mitochondrial pathways, but outcomes depend on cellular redox states and lipid raft composition . Methodological solutions include:
Q. What analytical techniques are most reliable for quantifying cholestane-3,6-diol in biological matrices?
Liquid chromatography-mass spectrometry (LC-MS) with derivatization (e.g., silylation) enhances sensitivity for low-abundance sterols. Gas chromatography (GC)-MS is also effective but requires careful sample preparation to avoid degradation. Isotope dilution using deuterated internal standards improves accuracy . For structural validation, high-resolution NMR (e.g., 2D COSY, NOESY) distinguishes diastereomers .
Q. How does cholestane-3,6-diol interact with enzymes in bile acid synthesis pathways?
The compound may serve as a substrate or modulator for cytochrome P450 enzymes (e.g., CYP27A1) involved in side-chain hydroxylation. In vitro assays using liver microsomes or recombinant enzymes can track metabolite formation (e.g., tetrols or pentols). Competitive inhibition studies with known substrates (e.g., 5β-cholestane-3α,7α,12α-triol) clarify binding affinities .
Q. What experimental strategies mitigate challenges in studying the compound’s metabolic stability?
- Stable isotope tracing with -labeled cholestane-3,6-diol to monitor turnover in cell cultures.
- Peroxisome/proteasome inhibitors to identify degradation pathways.
- Co-culture systems (e.g., hepatocytes with fibroblasts) to replicate in vivo metabolic cross-talk .
Key Research Challenges
- Stereochemical Purity : Even minor impurities in synthesis can skew biological results. Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
- Membrane Permeability : The compound’s hydrophobicity complicates aqueous solubility. Strategies include nanoemulsion formulations or methyl-β-cyclodextrin complexation for in vitro studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
